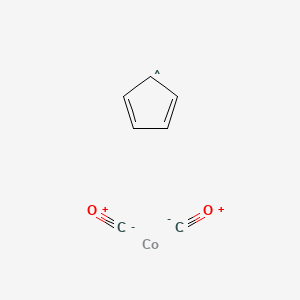
Cyclopentadienylcobalt dicarbonyl, min. 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienylcobalt dicarbonyl, with the chemical formula (C₅H₅)Co(CO)₂, is an organocobalt compound. It is a dark red, air-sensitive liquid that features one cyclopentadienyl ring bound in an η⁵-manner and two carbonyl ligands . This compound is an example of a half-sandwich complex and is soluble in common organic solvents .
Méthodes De Préparation
Cyclopentadienylcobalt dicarbonyl was first reported in 1954 by Piper, Cotton, and Wilkinson. It is prepared commercially by reacting cobalt carbonyl with cyclopentadiene . The reaction can be represented as follows: [ \text{Co}_2(\text{CO})_8 + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{C}_5\text{H}_5\text{Co}(\text{CO})_2 + \text{H}_2 + 4 \text{CO} ] Alternatively, it can be generated by the high-pressure carbonylation of bis(cyclopentadienyl)cobalt (cobaltocene) at elevated temperatures and pressures : [ \text{Co}(\text{C}_5\text{H}_5)_2 + 2 \text{CO} \rightarrow \text{C}_5\text{H}_5\text{Co}(\text{CO})_2 + \text{C}_5\text{H}_5 ]
Analyse Des Réactions Chimiques
Cyclopentadienylcobalt dicarbonyl undergoes various chemical reactions, including:
Cyclotrimerization of Alkynes: It catalyzes the cyclotrimerization of alkynes, forming bis(alkyne) intermediates. [ \text{CpCo}(\text{CO})_2 + 2 \text{R}_2\text{C}_2 \rightarrow \text{CpCo}(\text{R}_2\text{C}_2)_2 + 2 \text{CO} ]
Formation of Pyridines: It catalyzes the formation of pyridines from a mixture of alkynes and nitriles.
Reduction Reactions: Reduction with sodium yields the dinuclear radical [Cp₂Co₂(CO)₂]⁻, which reacts with alkyl halides to give dialkyl complexes. [ \text{Cp}_2\text{Co}_2(\text{CO})_2^- + \text{R}-\text{X} \rightarrow \text{Cp}_2\text{Co}_2(\text{CO})_2\text{R}_2 ]
Carbonylation: Carbonylation of these dialkyl complexes produces ketones, regenerating cyclopentadienylcobalt dicarbonyl.
Applications De Recherche Scientifique
Cyclopentadienylcobalt dicarbonyl has several scientific research applications:
Organic Synthesis: It mediates the formation of pyridines from alkynes and nitriles.
Material Science: It is used in the preparation of various organometallic compounds and materials.
Chemical Research: It serves as a reagent in various chemical reactions and studies involving organometallic chemistry.
Mécanisme D'action
The mechanism of action of cyclopentadienylcobalt dicarbonyl involves the dissociation of one carbonyl ligand, forming a bis(alkyne) intermediate . This intermediate undergoes further reactions to form the desired products. The compound’s catalytic activity is attributed to its ability to form metal-alkyne complexes by dissociating carbon monoxide .
Comparaison Avec Des Composés Similaires
Cyclopentadienylcobalt dicarbonyl can be compared with similar compounds such as:
Pentamethylcyclopentadienylcobalt dicarbonyl (Cp*Co(CO)₂): This compound is well-studied and features a pentamethylcyclopentadienyl ring instead of a cyclopentadienyl ring.
Cyclopentadienylrhodium dicarbonyl (CpRh(CO)₂): This compound is similar in structure but contains rhodium instead of cobalt.
Cyclopentadienyliridium dicarbonyl (CpIr(CO)₂): This compound contains iridium instead of cobalt and exhibits similar chemical properties.
Cyclopentadienylcobalt dicarbonyl is unique due to its specific catalytic properties and its ability to form various organometallic complexes .
Propriétés
Formule moléculaire |
C7H5CoO2 |
|---|---|
Poids moléculaire |
180.05 g/mol |
InChI |
InChI=1S/C5H5.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-5H;;; |
Clé InChI |
HUSLGLMTBHLWKG-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


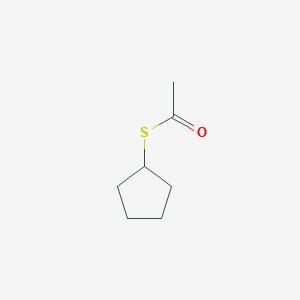
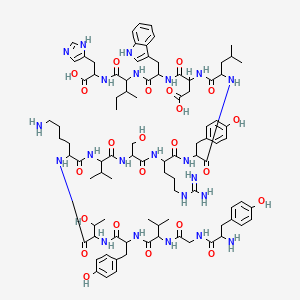
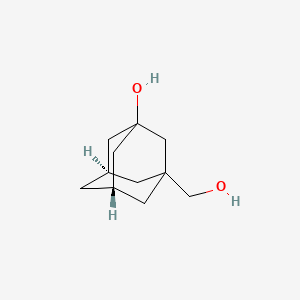
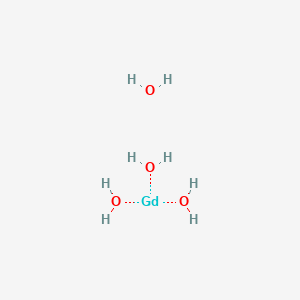
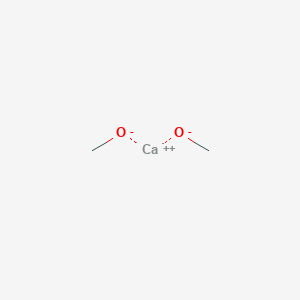
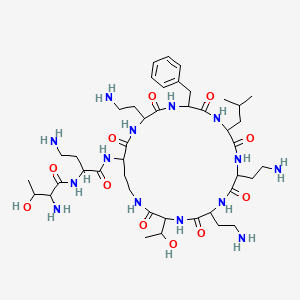
![[1, 1'-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II)](/img/structure/B15088862.png)
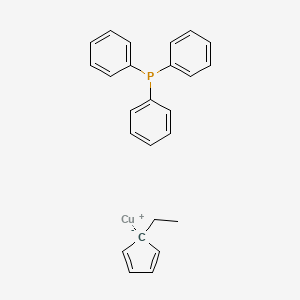
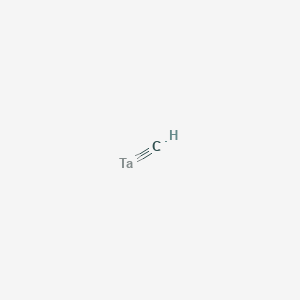
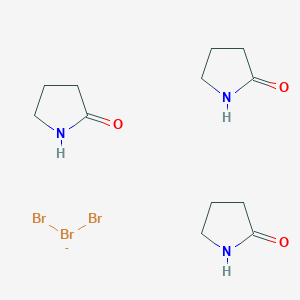

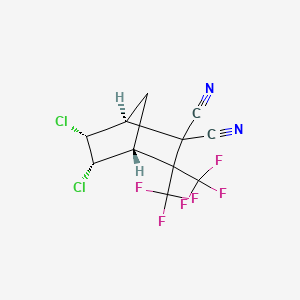

![(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene](/img/structure/B15088912.png)
